molecular formula C9H11ClN2O2 B13665600 Ethyl 4-amino-6-chloro-2-methylnicotinate

Ethyl 4-amino-6-chloro-2-methylnicotinate

Cat. No.: B13665600
M. Wt: 214.65 g/mol
InChI Key: HWWKVRIWODXMEE-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-chloro-2-methylnicotinate is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of nicotinic acid and features a chloro and amino group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-6-chloro-2-methylnicotinate can be synthesized through several methods. One common approach involves the chlorination of ethyl 4-amino-2-methylnicotinate using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-chloro-2-methylnicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can yield corresponding amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

    Substitution: Formation of ethyl 4-amino-6-substituted-2-methylnicotinate derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of ethyl 4-amino-2-methylnicotinate.

Scientific Research Applications

Ethyl 4-amino-6-chloro-2-methylnicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-chloro-2-methylnicotinate involves its interaction with specific molecular targets. The chloro and amino groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Ethyl 4-amino-6-chloro-2-methylnicotinate can be compared with other nicotinic acid derivatives:

    Methyl nicotinate: Used as a rubefacient in topical preparations.

    Ethyl 2-chloro-4-methylnicotinate: Similar structure but different substitution pattern.

    Ethyl 4-hydroxy-2,6-dimethylnicotinate: Features hydroxyl groups instead of amino and chloro groups.

The unique combination of chloro and amino groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl 4-amino-6-chloro-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)8-5(2)12-7(10)4-6(8)11/h4H,3H2,1-2H3,(H2,11,12)

InChI Key

HWWKVRIWODXMEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1N)Cl)C

Origin of Product

United States

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